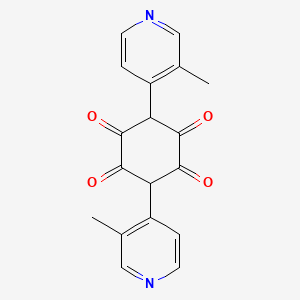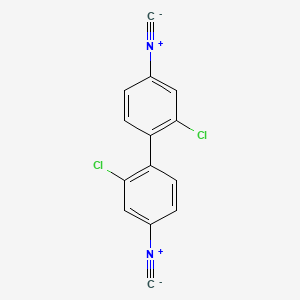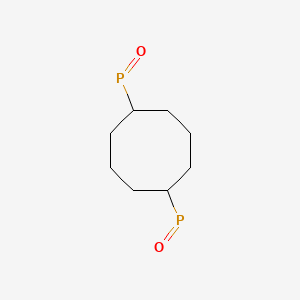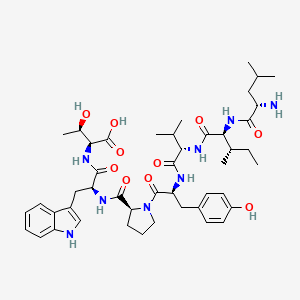![molecular formula C23H19NO2 B12618025 2-[(4,6-Dimethyl[1,1'-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 922190-71-4](/img/structure/B12618025.png)
2-[(4,6-Dimethyl[1,1'-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,6-Dimethyl[1,1’-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines a biphenyl moiety with an isoindole dione
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dimethyl[1,1’-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 4,6-dimethylbiphenyl with a halogenated isoindole dione under the catalysis of palladium and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the starting materials.
化学反応の分析
Types of Reactions
2-[(4,6-Dimethyl[1,1’-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the isoindole dione moiety to isoindoline.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce isoindoline derivatives.
科学的研究の応用
2-[(4,6-Dimethyl[1,1’-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and polymers.
作用機序
The mechanism of action of 2-[(4,6-Dimethyl[1,1’-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the isoindole dione can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
1,1’-Biphenyl, 2,2’-dimethyl-: Similar structure but lacks the isoindole dione moiety.
4,4’-Dimethylbiphenyl: Another biphenyl derivative with different substitution patterns.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a different heterocyclic ring but shares some structural similarities.
Uniqueness
2-[(4,6-Dimethyl[1,1’-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the biphenyl and isoindole dione moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
922190-71-4 |
|---|---|
分子式 |
C23H19NO2 |
分子量 |
341.4 g/mol |
IUPAC名 |
2-[(3,5-dimethyl-2-phenylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H19NO2/c1-15-12-16(2)21(17-8-4-3-5-9-17)18(13-15)14-24-22(25)19-10-6-7-11-20(19)23(24)26/h3-13H,14H2,1-2H3 |
InChIキー |
FJKSBFMHCCVPPE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


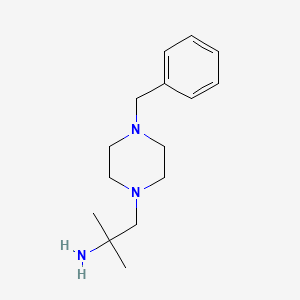
![Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester](/img/structure/B12617946.png)
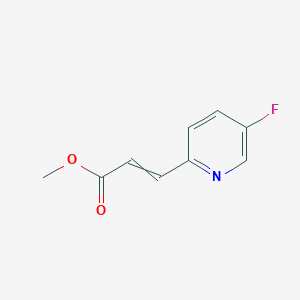
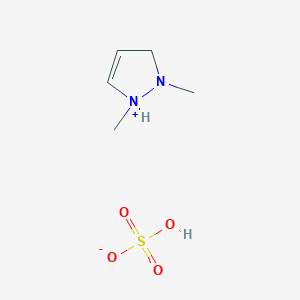
![N-[2-(1H-Indol-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12617969.png)
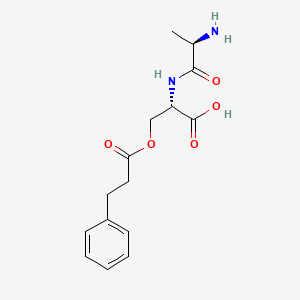
![(8S,9S,10R,11S,13S,14S,17R)-17-(2-tert-butylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12617987.png)
![2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12617995.png)
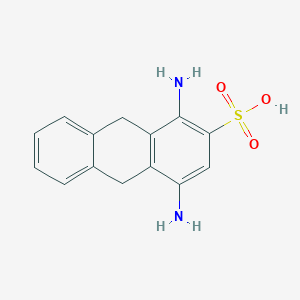
![4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12618001.png)
